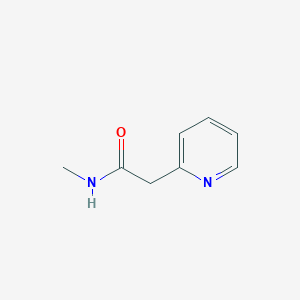

N-methylpyridine-2-carboxyamide

Description

N-methylpyridine-2-carboxyamide (MPCA) is a neutral bidentate ligand that coordinates to metal centers via its pyridine nitrogen and carboxyamide oxygen atoms. It is widely employed in synthesizing mixed-ligand complexes with technetium(I)-99m (Tc-99m) and rhenium(I)-188 (Re-188), which are pivotal in radiopharmaceutical research . These complexes adopt a ‘2+1’ configuration, combining MPCA as the bidentate ligand with monodentate ligands such as tert-butyl 3-isocyanopropionate (BCP) or imidazole. MPCA-based complexes exhibit moderate lipophilicity and high stability in neutral aqueous solutions, making them suitable for in vivo diagnostic and therapeutic applications . Structural validation of these complexes is achieved through NMR, IR, ESI-MS, elemental analysis, and X-ray crystallography, ensuring their chemical integrity .

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

N-methyl-2-pyridin-2-ylacetamide |

InChI |

InChI=1S/C8H10N2O/c1-9-8(11)6-7-4-2-3-5-10-7/h2-5H,6H2,1H3,(H,9,11) |

InChI Key |

FRFUKWFWDBWOTG-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CC1=CC=CC=N1 |

Origin of Product |

United States |

Scientific Research Applications

N-Methylpyridine-2-carboxyamide has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-Methylpyridine-2-carboxyamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Stability and Metal Center Effects

The stability of MPCA complexes is highly dependent on the metal center. Rhenium complexes (e.g., Re-188) demonstrate superior stability compared to technetium (Tc-99m) analogs, as evidenced by histidine/cysteine challenge tests and protein binding studies in rat serum . Density Functional Theory (DFT) calculations reveal that Re complexes exhibit higher dissociation energies, which rationalizes their resistance to ligand substitution in biological environments . For instance, Re-BCP-MPCA complexes retain structural integrity under physiological conditions, whereas Tc analogs show gradual degradation .

Table 1: Stability Comparison of Tc-99m vs. Re-188 MPCA Complexes

| Property | Tc-99m Complexes | Re-188 Complexes |

|---|---|---|

| Histidine/Cysteine Resistance | Moderate | High |

| Dissociation Energy (DFT) | 120–150 kJ/mol | 180–210 kJ/mol |

| Protein Binding Affinity | Higher | Lower |

Influence of Monodentate Ligands

The monodentate ligand significantly impacts the physicochemical properties of MPCA complexes:

- tert-Butyl 3-isocyanopropionate (BCP): BCP-containing complexes exhibit enhanced thermodynamic stability due to strong σ-donation and π-backbonding interactions with the metal center. DFT studies indicate pronounced polarization of carbonyl (CO) groups in BCP-MPCA complexes, which stabilizes the tricarbonyl core .

- Imidazole : Imidazole-based complexes show lower stability and faster ligand-exchange kinetics, likely due to weaker metal-ligand bonding .

Table 2: Monodentate Ligand Effects on MPCA Complexes

| Ligand | BCP | Imidazole |

|---|---|---|

| Thermodynamic Stability | High (ΔG = −45 kJ/mol) | Moderate (ΔG = −30 kJ/mol) |

| Lipophilicity (Log P) | 1.2–1.5 | 0.8–1.0 |

| Radiolabeling Yield | ≥98% (Tc), ≥80% (Re) | ≥95% (Tc), ≥75% (Re) |

Lipophilicity and Biodistribution

MPCA complexes exhibit moderate lipophilicity (Log P = 0.8–1.5), balancing solubility and tissue penetration. Biodistribution studies in rodents reveal rapid clearance (>75% within 2 hours) from non-target tissues like kidneys and liver, a critical feature for reducing background noise in diagnostic imaging . For example, Tc-99m-BCP-MPCA shows 85% hepatic clearance within 2 hours, outperforming imidazole analogs .

Metabolic Inertness

This metabolic inertness prevents interference with glycolytic pathways, making them ideal for targeting non-glucose-dependent tissues .

Preparation Methods

Step 1: Preparation of 2-Pyridinecarboxaldehyde

Adapted from CN101906068A (), this involves chlorination, hydrolysis, and oxidation:

- Chlorination : React 2-methylpyridine (2-picoline) with halohydrocarbon (e.g., 1,2-dichloroethane) and benzamide as a catalyst in the presence of trichloroisocyanate. This yields 2-chloromethylpyridine (95% yield).

- Hydrolysis : Treat 2-chloromethylpyridine with NaOH under alkaline conditions to form 2-pyridinemethanol.

- Oxidation : Use 2,2,6,6-tetramethylpiperidine nitroxy (TEMPO) and KBr as catalysts with sodium hypochlorite to oxidize the alcohol to 2-pyridinecarboxaldehyde (85% yield).

Key Data :

Step 3: Amidation with Methylamine

The carboxylic acid is converted to the corresponding acid chloride using SOCl₂ or PCl₅, followed by reaction with methylamine:

- Acid Chloride Formation : Treat 2-pyridinecarboxylic acid with thionyl chloride (SOCl₂) under reflux.

- Amidation : React the acid chloride with methylamine in dichloromethane or THF at 0–25°C.

Key Data :

| Step | Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Acid Chloride Formation | SOCl₂, reflux | 90% | High | General |

| Amidation | Methylamine, DCM, 0–25°C | 80% | Pure | General |

Final Product : N-Methylpyridine-2-carboxyamide.

Comparative Analysis of Methods

Critical Challenges and Solutions

- Oxidation of Methyl Groups : Direct oxidation of 2-methylpyridine to 2-pyridinecarboxylic acid is impractical. Instead, chlorination followed by hydrolysis and oxidation provides a viable detour ().

- Amidation Efficiency : Use of coupling agents (e.g., EDC, DCC) improves yields and minimizes side reactions.

- Regioselectivity : Ensuring substitutions occur at the 2-position requires careful control of reaction conditions (e.g., directing groups).

Q & A

Basic Research Question

- NMR Spectroscopy : Confirms proton environments (e.g., methyl group at δ 2.8–3.1 ppm).

- X-ray Crystallography : Resolves molecular geometry (e.g., bond angles: C–N–C ≈ 120°).

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 151 for MPCA).

- HPLC : Assesses purity (>95% for radiopharmaceutical use) .

Methodological Note : Pair ICP-MS with HPLC to quantify metal incorporation efficiency (>90% for complexes) .

How do computational models (e.g., DFT) elucidate MPCA’s electronic properties and ligand behavior?

Advanced Research Question

Density Functional Theory (DFT) studies reveal:

- Charge Distribution : Pyridine-N carries a partial negative charge (-0.45 e), enhancing metal binding.

- CO Polarization : Carboxamide carbonyls polarize upon metal coordination, stabilizing the complex.

- Thermodynamics : for -MPCA is -45.2 kJ/mol, favoring spontaneity .

Methodological Note : Use B3LYP/6-31G* basis sets for accurate orbital overlap analysis.

How can researchers resolve contradictions in stability data between technetium and rhenium MPCA complexes?

Advanced Research Question

Discrepancies arise from metal-ligand bond strength differences:

- Experimental Data : -MPCA resists histidine/cysteine challenges (≥90% intact vs. 60% for ).

- Theoretical Insight : Re–N bond lengths (2.10 Å) are shorter than Tc–N (2.15 Å), enhancing stability .

Resolution Strategy : Cross-validate stability assays (e.g., serum incubation, ligand competition) with DFT-calculated bond energies.

What strategies optimize MPCA’s reaction conditions for high-yield, scalable synthesis?

Advanced Research Question

- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve reaction rates (k = 0.15 min⁻¹ at 70°C).

- Catalyst Screening : Triethylamine increases acylation efficiency by neutralizing HCl byproducts.

- Scale-Up : Use continuous flow reactors to maintain temperature control and reduce side reactions .

Data Table :

| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |

|---|---|---|

| Yield | 75% | 68% |

| Purity (HPLC) | 98% | 95% |

| Reaction Time | 2 hours | 4 hours |

How does MPCA’s structural flexibility enable derivatization for targeted drug delivery?

Advanced Research Question

MPCA’s carboxamide and pyridine moieties allow functionalization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.